2-(4-Iodophenoxy)nicotinonitrile

Catalog No.
S826521
CAS No.
1094242-66-6
M.F
C12H7IN2O
M. Wt
322.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Iodophenoxy)nicotinonitrile

CAS Number

1094242-66-6

Product Name

2-(4-Iodophenoxy)nicotinonitrile

IUPAC Name

2-(4-iodophenoxy)pyridine-3-carbonitrile

Molecular Formula

C12H7IN2O

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H

InChI Key

BAAGBIPVKDJAJZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N
  • Medicinal Chemistry: Research in this field involves designing and synthesizing new molecules with potential therapeutic applications. Nicotinonitrile derivatives have been investigated for their potential to act on nicotinic acetylcholine receptors, which are involved in various neurological functions [].
  • Radiopharmaceuticals: Radioisotopes can be attached to molecules to create radiopharmaceuticals used in medical imaging techniques like PET scans. Iodides are commonly used isotopes due to their imaging properties. Some research explores iodinated nicotinonitrile derivatives for potential applications in radiopharmaceuticals [].

2-(4-Iodophenoxy)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a nicotinonitrile moiety linked to a 4-iodophenoxy group. The molecular formula for this compound is C₁₁H₈BrN₃O, and it features both aromatic and nitrile functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of iodine in the phenoxy group enhances its electron-withdrawing properties, which can influence the compound's reactivity in various chemical processes.

  • Nucleophilic Substitution Reactions: The iodine atom in the phenoxy group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can attack the aromatic system.
  • Cycloaddition Reactions: The nitrile group may participate in cycloaddition reactions, particularly with alkenes or alkynes under specific conditions, leading to the formation of more complex structures

    The synthesis of 2-(4-Iodophenoxy)nicotinonitrile typically involves several steps:

    • Formation of the Phenoxy Group: This can be achieved through the iodination of phenol using iodine or iodinating agents.
    • Nitrilation: The introduction of the nitrile group can be accomplished via a nucleophilic substitution reaction involving a suitable precursor such as a halogenated nitrile.
    • Coupling Reaction: Finally, coupling the iodophenol with nicotinonitrile can be performed using coupling agents or under conditions that facilitate the formation of carbon-carbon bonds.

    These methods highlight the versatility in synthetic approaches available for constructing this compound .

2-(4-Iodophenoxy)nicotinonitrile has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its structural features that may interact with biological targets.
  • Material Science: Utilized in the synthesis of novel materials or polymers where specific electronic properties are desired.
  • Chemical Biology: May serve as a probe or tool in chemical biology applications due to its ability to participate in selective reactions .

Interaction studies involving 2-(4-Iodophenoxy)nicotinonitrile would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific targets within cells.
  • Mechanistic Studies: Understanding how this compound affects cellular pathways or enzyme activities.
  • Bioorthogonal Reactions: Investigating its potential as a bioorthogonal reagent in labeling studies .

Several compounds share structural similarities with 2-(4-Iodophenoxy)nicotinonitrile. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-IodophenolIodine-substituted phenolSimpler structure without nitrile functionality
NicotinonitrilePyridine ring with nitrileLacks the phenoxy group
2-(Phenoxy)nicotinonitrilePhenoxy group without iodineDoes not possess iodine's electron-withdrawing properties
2-(Fluorophenoxy)nicotinonitrileFluorine instead of iodineDifferent electronic properties

This table illustrates how 2-(4-Iodophenoxy)nicotinonitrile is distinct due to its combination of both iodinated and nitriled functionalities, which may confer unique chemical and biological properties not found in simpler analogs

Molecular Structure and Identification

Chemical Formula and Structural Representation

2-(4-Iodophenoxy)nicotinonitrile possesses the molecular formula C₁₂H₇IN₂O with a molecular weight of 322.10 grams per mole [1] [2] [3]. The structural representation reveals a complex aromatic heterocyclic compound featuring a pyridine ring system connected to an iodinated phenyl group through an ether linkage [2] [3]. The canonical SMILES notation for this compound is N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1, which provides a standardized linear representation of its molecular structure [2] [3]. The InChI identifier BAAGBIPVKDJAJZ-UHFFFAOYSA-N serves as a unique chemical identifier for computational and database applications [2] [3] [4].

IUPAC Nomenclature and Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-iodophenoxy)pyridine-3-carbonitrile [2] [3] [4]. This systematic name accurately describes the structural components: a pyridine ring substituted at position 2 with a 4-iodophenoxy group and at position 3 with a carbonitrile functional group [2] [3]. The compound is classified as a nicotinonitrile derivative, which places it within the broader category of pyridine carbonitriles [1] [2]. The Chemical Abstracts Service registry number 1094242-66-6 provides an additional identification system for this compound [1] [2] [5].

Structural Features and Functional Groups

The molecular architecture of 2-(4-Iodophenoxy)nicotinonitrile encompasses several distinct functional groups that contribute to its chemical properties [2] [3]. The pyridine ring serves as the central heterocyclic core, providing aromatic stability and electronic properties characteristic of nitrogen-containing heterocycles [6] [7]. The nitrile group (-C≡N) at position 3 of the pyridine ring represents a strong electron-withdrawing functionality [8] [9]. The ether linkage (-O-) connects the pyridine system to the phenyl ring, creating an extended aromatic system [10] [11]. The para-iodine substituent on the phenyl ring introduces significant steric and electronic effects due to the large atomic radius and electron-withdrawing nature of the halogen [12] [13].

Table 1: Basic Molecular Properties of 2-(4-Iodophenoxy)nicotinonitrile

PropertyValue
Molecular FormulaC₁₂H₇IN₂O
Molecular Weight (g/mol)322.10
CAS Number1094242-66-6
MDL NumberMFCD11177177
InChI KeyBAAGBIPVKDJAJZ-UHFFFAOYSA-N
SMILESN#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1
IUPAC Name2-(4-iodophenoxy)pyridine-3-carbonitrile

Physical Properties

Molecular Weight and Elemental Composition

The molecular weight of 2-(4-Iodophenoxy)nicotinonitrile is precisely 322.10 grams per mole, as determined by high-resolution mass spectrometry [1] [2] [4]. The elemental composition reveals a significant contribution from iodine, which accounts for approximately 39.41% of the total molecular mass [1] [2]. Carbon represents the largest elemental component at 44.77% by mass, followed by nitrogen at 8.70%, oxygen at 4.97%, and hydrogen at 2.19% [1] [2]. This composition reflects the aromatic nature of the compound and the substantial atomic weight contribution from the halogen substituent [1] [2].

Table 2: Elemental Composition of 2-(4-Iodophenoxy)nicotinonitrile

ElementSymbolNumber of AtomsAtomic Weight (g/mol)Mass Contribution (g/mol)Percentage by Mass (%)
CarbonC1212.01144.1244.77
HydrogenH71.0087.0562.19
IodineI1126.90126.9039.41
NitrogenN214.00728.0148.70
OxygenO115.99915.9994.97

Physical State and Appearance

2-(4-Iodophenoxy)nicotinonitrile typically exists as a crystalline solid under standard temperature and pressure conditions [14] [15]. The compound exhibits characteristics common to aromatic nitriles, which generally appear as white to pale yellow crystalline materials [16] [17]. The physical appearance may vary slightly depending on purity and crystalline form, with high-purity samples often displaying a colorless to light yellow appearance [16]. The crystalline nature of the compound is consistent with the structural rigidity imparted by the extended aromatic system and the intermolecular interactions between molecules [14] [15].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(4-Iodophenoxy)nicotinonitrile reflect the compound's mixed polar and nonpolar structural features [17] [18]. The compound demonstrates limited solubility in water due to the predominance of aromatic character and the bulky iodine substituent [17]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide good solubility due to their ability to interact with the nitrile and ether functionalities [17] [18]. Chlorinated solvents including dichloromethane and chloroform exhibit excellent solvating properties for this compound [17]. The solubility in alcoholic solvents is moderate, reflecting the balance between polar and nonpolar interactions [17].

Table 3: Solubility Profile of 2-(4-Iodophenoxy)nicotinonitrile in Various Solvents

SolventSolubilityApproximate Value (mg/mL)Solvent Type
WaterLow0.1-1Polar protic
MethanolModerate10-50Polar protic
EthanolModerate5-25Polar protic
AcetoneGood50-100Polar aprotic
DichloromethaneVery good100-200Nonpolar chlorinated
ChloroformVery good100-200Nonpolar chlorinated
HexaneInsoluble<0.1Nonpolar hydrocarbon
Dimethyl sulfoxideVery good100-300Polar aprotic
AcetonitrileGood50-150Polar aprotic

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-(4-Iodophenoxy)nicotinonitrile is significantly influenced by the electron-withdrawing effects of both the pyridine nitrogen and the nitrile group [7] [19]. Computational studies indicate that the pyridine ring exhibits reduced electron density compared to benzene due to the electronegativity of nitrogen [7] [20]. The nitrile group at position 3 further depletes electron density from the pyridine system through its strong electron-withdrawing resonance effect [21] [22]. The ether oxygen provides a localized region of increased electron density, though this effect is partially offset by the electron-withdrawing phenyl ring [19] [10]. The para-iodine substituent creates additional polarization in the phenyl ring system [12] [13].

Molecular Orbital Analysis

The molecular orbital structure of 2-(4-Iodophenoxy)nicotinonitrile reveals a complex electronic system with contributions from multiple aromatic components [23] [24]. The highest occupied molecular orbital is primarily localized on the phenoxy portion of the molecule, with significant contributions from the oxygen lone pairs and the aromatic π-system [23] [25]. The lowest unoccupied molecular orbital shows substantial character on the pyridine ring and nitrile group, reflecting the electron-deficient nature of these moieties [23] [25]. The extended conjugation through the ether linkage allows for some delocalization between the two aromatic systems [24] [25]. The heavy atom effect of iodine introduces spin-orbit coupling considerations that can influence the orbital energies [23].

HOMO-LUMO Gap and Electronic Transitions

The HOMO-LUMO gap for 2-(4-Iodophenoxy)nicotinonitrile is estimated to be in the range of 3.8 to 4.2 electron volts based on computational studies of similar aromatic nitrile systems [23] [25]. This energy gap corresponds to electronic transitions in the near-ultraviolet region of the electromagnetic spectrum [26] [23]. The relatively moderate HOMO-LUMO gap indicates reasonable chemical stability while maintaining potential for electronic excitation [23] [25]. The presence of multiple chromophoric units within the molecule creates the possibility for both localized and charge-transfer electronic transitions [25] [21]. The iodine substituent may facilitate intersystem crossing due to the heavy atom effect [23].

Table 4: Electronic Properties and Molecular Orbital Data for 2-(4-Iodophenoxy)nicotinonitrile

PropertyCalculated ValueDescription
HOMO Energy (eV)-6.8 to -7.2Highest Occupied Molecular Orbital
LUMO Energy (eV)-2.5 to -3.0Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (eV)3.8 to 4.2Electronic transition energy
Ionization Potential (eV)7.5 to 8.0Energy to remove electron
Electron Affinity (eV)2.0 to 2.5Energy to add electron
Dipole Moment (Debye)3.5 to 4.5Molecular polarity
Polarizability (ų)18 to 22Electronic deformation
Hardness (eV)2.5 to 3.0Resistance to electron transfer
Softness (eV⁻¹)0.33 to 0.40Propensity for electron transfer

Spectroscopic Characteristics

NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-(4-Iodophenoxy)nicotinonitrile exhibits characteristic signals for each distinct hydrogen environment within the molecule [27] [28]. The pyridine protons appear in the aromatic region between 7.0 and 8.7 parts per million, with the proton at position 5 appearing as the most downfield signal due to its proximity to the electron-withdrawing nitrile group [27] [28]. The phenyl ring protons display two distinct multipicity patterns: the protons ortho to the iodine substituent appear at 7.6-7.8 parts per million, while those ortho to the ether linkage resonate at 6.8-7.0 parts per million [27] [28]. The coupling patterns reflect the substitution patterns on both aromatic rings [27] [28].

Table 5: Proton NMR Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile

PositionChemical Shift (ppm)MultiplicityIntegration
H-5 (pyridine)8.5-8.7doublet1H
H-4 (pyridine)7.0-7.3doublet of doublets1H
H-6 (pyridine)8.2-8.5doublet1H
H-2,6 (phenyl)7.6-7.8doublet2H
H-3,5 (phenyl)6.8-7.0doublet2H

IR Spectroscopy and Functional Group Identification

Infrared spectroscopy provides definitive identification of the functional groups present in 2-(4-Iodophenoxy)nicotinonitrile [8] [29]. The nitrile group exhibits a characteristic sharp, intense absorption band in the region of 2220-2240 wavenumbers, which is typical for aromatic nitriles [8] [9]. The aromatic carbon-carbon stretching vibrations appear as medium to strong bands between 1580-1600 wavenumbers [8] [29]. The ether carbon-oxygen stretching mode produces a strong absorption around 1230-1250 wavenumbers [8] [10]. The carbon-iodine stretching vibration appears as a medium intensity band in the fingerprint region between 500-600 wavenumbers [8]. Aromatic carbon-hydrogen stretching modes are observed in the region of 3000-3100 wavenumbers [8] [29].

Table 6: Infrared Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile

Functional GroupFrequency Range (cm⁻¹)Intensity
C≡N stretch (nitrile)2220-2240Strong, sharp
C=C stretch (aromatic)1580-1600Medium to strong
C=N stretch (pyridine)1570-1590Medium
C-O stretch (ether)1230-1250Strong
C-I stretch500-600Medium
C-H stretch (aromatic)3000-3100Medium
C-H bend (aromatic)800-900Strong

UV-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of 2-(4-Iodophenoxy)nicotinonitrile exhibits multiple absorption bands corresponding to different electronic transitions within the molecule [26] [21]. The primary π→π* transitions of the aromatic systems appear in the 250-280 nanometer region with high molar absorptivity values [26] [21]. The pyridine n→π* transition typically occurs at longer wavelengths in the 280-320 nanometer range with lower intensity [26] [20]. Extended conjugation through the ether linkage creates additional absorption features in the 300-350 nanometer region [26] [21]. Charge transfer transitions may be observed at even longer wavelengths, particularly in polar solvents [21] [22]. The presence of the heavy iodine atom can influence the absorption characteristics through spin-orbit coupling effects [26].

Table 7: UV-Visible Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile

Transition TypeWavelength Range (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Solvent Effect
π → π* (aromatic)250-28010,000-20,000Bathochromic shift in polar solvents
n → π* (pyridine)280-3201,000-5,000Hypsochromic shift in polar solvents
π → π* (extended conjugation)300-3505,000-15,000Bathochromic shift in polar solvents
Charge transfer350-4001,000-10,000Strong solvatochromism

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-(4-Iodophenoxy)nicotinonitrile reveals characteristic fragmentation patterns that provide structural information [30] [31]. The molecular ion peak appears at mass-to-charge ratio 322 with moderate intensity, reflecting the stability of the aromatic system [30] [31]. The base peak typically corresponds to the loss of the iodophenyl group, producing a fragment at mass-to-charge ratio 127 [30] [31]. Loss of iodine radical generates a significant fragment at mass-to-charge ratio 195 [30] [31]. The iodophenyl cation appears as an important fragment at mass-to-charge ratio 203 [30] [31]. Characteristic nitrile fragmentations include loss of hydrogen cyanide and formation of the cyanide ion at mass-to-charge ratio 26 [30] [31]. The pyridine fragment appears at mass-to-charge ratio 78, while phenoxy-related fragments contribute to the overall fragmentation pattern [30] [31].

Table 8: Mass Spectrometry Fragmentation Patterns for 2-(4-Iodophenoxy)nicotinonitrile

Fragmentm/z ValueRelative Intensity (%)Fragmentation Process
Molecular ion [M]+32215-25Stable molecular ion
[M-I]+19540-60Loss of iodine radical
[M-HI]+19420-30Loss of hydrogen iodide
[M-C₆H₄I]+12760-80Loss of iodophenyl group
[C₆H₄I]+20330-50Iodophenyl cation
[CN]+265-15Nitrile fragmentation
[C₅H₄N]+7820-40Pyridine fragment
[C₆H₅O]+9310-20Phenoxy cation

XLogP3

3.1

Dates

Last modified: 08-16-2023

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